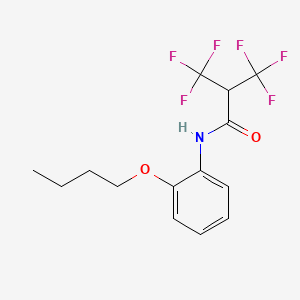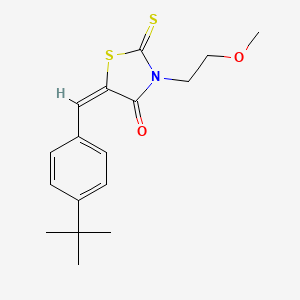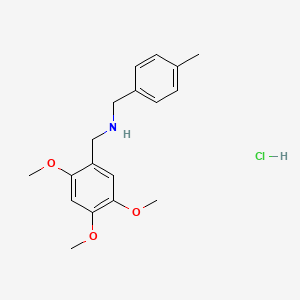![molecular formula C21H20N4O2 B5310642 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific cellular targets, such as enzymes and receptors, and modulating their activity.
Biochemical and Physiological Effects
Studies have shown that 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and decrease the expression of pro-inflammatory cytokines. In bacterial cells, this compound has been shown to disrupt the bacterial cell membrane and inhibit bacterial growth. In fluorescence sensing, this compound has been shown to exhibit high selectivity and sensitivity towards specific metal ions and biomolecules.
实验室实验的优点和局限性
The advantages of using 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile in lab experiments include its high selectivity and sensitivity towards specific cellular targets, its potential application in various fields, and its ease of synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the optimization of its biological activity for clinical use.
In conclusion, 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile involves the reaction of 2-aminobenzimidazole with 2-methoxy-4-(4-morpholinyl)benzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is then subjected to cyclization and dehydration to yield the final compound.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile has been studied for its potential application in various fields, including cancer treatment, antimicrobial activity, and fluorescence sensing. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, this compound has demonstrated significant activity against various bacterial strains. In fluorescence sensing, this compound has been used as a probe for detecting metal ions and biomolecules.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-26-20-13-17(25-8-10-27-11-9-25)7-6-15(20)12-16(14-22)21-23-18-4-2-3-5-19(18)24-21/h2-7,12-13H,8-11H2,1H3,(H,23,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLUSBMHNHPKQK-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5310561.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)

![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)